Methyl 2,4-Bis(benzyloxy)phenylacetate

Description

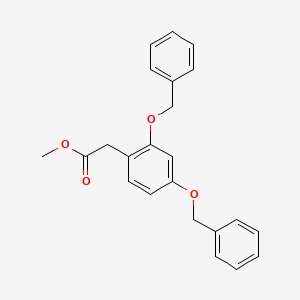

Methyl 2,4-Bis(benzyloxy)phenylacetate (CAS No. 151255-80-0) is a methyl ester derivative of phenylacetic acid substituted with two benzyloxy groups at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₂₃H₂₂O₄, with a molecular weight of 362.42 g/mol. The compound is characterized by its high purity (≥95%) and is commonly utilized in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals or agrochemicals due to its steric and electronic properties imparted by the benzyloxy groups .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBIGGKEPSUENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzoate and Phenylacetate Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 2,4-Bis(benzyloxy)phenylacetate | 151255-80-0 | C₂₃H₂₂O₄ | 362.42 | 2,4-bis(benzyloxy)phenylacetate methyl ester |

| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | Benzoic acid methyl ester |

| Methyl phenylacetate | 101-41-7 | C₉H₁₀O₂ | 150.17 | Phenylacetic acid methyl ester |

| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | 198.22 | Benzoic acid phenyl ester |

| Methyl 2,4-bis(bromomethyl)benzoate | 63112-94-7 | C₁₁H₁₀Br₂O₂ | 352.01 | 2,4-bis(bromomethyl)benzoate methyl ester |

| Methyl 2-(2-(benzyloxy)phenyl)acetate | 40525-65-3 | C₁₆H₁₆O₃ | 256.30 | 2-(benzyloxy)phenylacetic acid methyl ester |

Structural Analysis

Substituent Effects :

- This compound contains two benzyloxy groups , which enhance steric bulk and lipophilicity compared to simpler analogs like Methyl benzoate . This property makes it less soluble in polar solvents but more reactive in SN2 or coupling reactions.

- Methyl 2,4-bis(bromomethyl)benzoate (CAS 63112-94-7) replaces benzyloxy groups with bromomethyl substituents, increasing electrophilicity and enabling nucleophilic substitution reactions .

Backbone Differences :

- Methyl phenylacetate (CAS 101-41-7) features a phenylacetic acid backbone rather than a benzoate structure, reducing aromatic conjugation and altering reactivity in ester hydrolysis .

Phenyl benzoate (CAS 93-99-2) is primarily used as a plasticizer or fragrance component due to its simpler structure and lower steric hindrance .

Reactivity and Stability

- Hydrolysis Resistance : this compound exhibits greater resistance to hydrolysis compared to Methyl benzoate due to electron-withdrawing benzyloxy groups stabilizing the ester linkage .

- Thermal Stability : Branched derivatives like Methyl 2,4-bis(furan-2-yl)benzoate (CAS 1414029-43-8) show reduced thermal stability compared to benzyloxy-substituted analogs, likely due to weaker C-O bonds in furan rings .

Commercial Availability and Pricing

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,4-Bis(benzyloxy)phenylacetate, and how can its purity be validated?

- Methodological Answer: A common approach involves esterification of the parent acid using methanol and catalytic sulfuric acid under reflux, followed by recrystallization from ethanol to isolate the product . For purity validation, High-Performance Liquid Chromatography (HPLC) with a C18 column (95% purity threshold) and nuclear magnetic resonance (¹H/¹³C-NMR) are critical to confirm structural integrity and detect benzyloxy group retention . Polar surface area (PSA) calculations (44.76 Ų) can further support spectroscopic data .

Q. How do researchers characterize the physical and chemical properties of this compound?

- Methodological Answer: Key properties include molecular weight (370.4 g/mol for a structurally similar benzoate ester), PSA, and solubility in organic solvents like methanol or ether . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while mass spectrometry (MS) confirms molecular ion peaks matching the formula C₂₃H₂₂O₅ .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound, particularly for scale-up?

- Methodological Answer: Integrated microreactor systems (e.g., T-shaped mixers and microtube reactors) improve mixing efficiency and temperature control, reducing side reactions. For example, a four-step microreactor setup achieved 68% yield for a structurally analogous compound by precisely managing reagent addition rates and solvent gradients . Air-sensitive steps (e.g., using BuLi) require inert atmospheres (Ar/N₂) and anhydrous solvents to prevent hydrolysis .

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer: Cross-validation with multiple techniques is essential. For instance, discrepancies in ¹H-NMR signals for benzyloxy groups (~4.8–5.2 ppm) may indicate incomplete deprotection or oxidation. Liquid Chromatography-Mass Spectrometry (LC-MS) can identify byproducts (e.g., hydrolyzed acids or residual dichlorophenoxy precursors), while X-ray crystallography clarifies ambiguous stereochemistry .

Q. What methodologies are recommended for studying the biological activity of this compound in absence of prior data?

- Methodological Answer: Begin with in vitro assays targeting enzymes or receptors structurally related to its benzyloxy motifs (e.g., cytochrome P450 inhibition or kinase assays). Structure-activity relationship (SAR) studies can systematically modify the phenylacetate core or benzyloxy substituents to isolate bioactive moieties. Toxicity screening via MTT assays in cell lines (e.g., HepG2) provides preliminary safety data .

Q. How should air- or moisture-sensitive reagents (e.g., BuLi) be handled in reactions involving this compound?

- Methodological Answer: Use Schlenk lines or gloveboxes for reagent transfer. For BuLi-mediated reactions (as in tetrakis(octyloxy)benzophenone synthesis), pre-dry solvents (e.g., ether) over molecular sieves and monitor reaction progress via FT-IR to detect intermediate enolates. Quench excess reagent with isopropanol at −78°C to avoid exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.